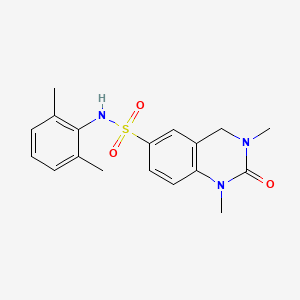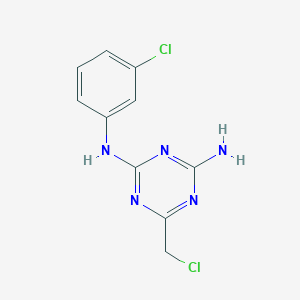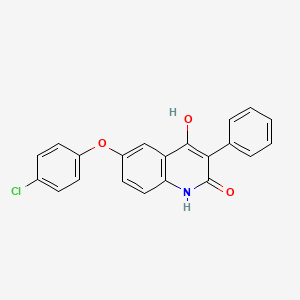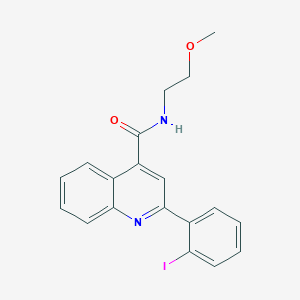![molecular formula C23H18N2O4S B11070848 Methyl {4-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]phenoxy}acetate](/img/structure/B11070848.png)
Methyl {4-[({2-[(2-cyanophenyl)sulfanyl]phenyl}carbonyl)amino]phenoxy}acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-[4-({2-[(2-cyanophenyl)sulfanyl]benzoyl}amino)phenoxy]acetate is a complex organic compound with a unique structure that includes a cyanophenyl group, a sulfanyl group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[4-({2-[(2-cyanophenyl)sulfanyl]benzoyl}amino)phenoxy]acetate typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 2-cyanophenylthiol with a benzoyl chloride derivative to form a sulfanylbenzoyl intermediate. This intermediate is then reacted with 4-aminophenol to form the desired product through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Solvent selection, temperature control, and reaction time are critical factors in the industrial synthesis process .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-({2-[(2-cyanophenyl)sulfanyl]benzoyl}amino)phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the benzoate ester can be reduced to form alcohol derivatives.
Substitution: The cyanophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-[4-({2-[(2-cyanophenyl)sulfanyl]benzoyl}amino)phenoxy]acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 2-[4-({2-[(2-cyanophenyl)sulfanyl]benzoyl}amino)phenoxy]acetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a role in redox reactions, while the cyanophenyl group can participate in hydrogen bonding and π-π interactions .
Comparison with Similar Compounds
Similar Compounds
Methyl 2-cyanophenylacetate: Shares the cyanophenyl group but lacks the sulfanyl and benzoate ester groups.
Methyl 4-aminophenoxyacetate: Contains the aminophenoxy group but lacks the cyanophenyl and sulfanyl groups.
Uniqueness
Methyl 2-[4-({2-[(2-cyanophenyl)sulfanyl]benzoyl}amino)phenoxy]acetate is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the cyanophenyl and sulfanyl groups allows for diverse chemical transformations and potential therapeutic applications .
Properties
Molecular Formula |
C23H18N2O4S |
|---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
methyl 2-[4-[[2-(2-cyanophenyl)sulfanylbenzoyl]amino]phenoxy]acetate |
InChI |
InChI=1S/C23H18N2O4S/c1-28-22(26)15-29-18-12-10-17(11-13-18)25-23(27)19-7-3-5-9-21(19)30-20-8-4-2-6-16(20)14-24/h2-13H,15H2,1H3,(H,25,27) |
InChI Key |
ALGZXRPIRUENRK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2SC3=CC=CC=C3C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-iodo-N-[(3-methylthiophen-2-yl)methyl]aniline](/img/structure/B11070766.png)

![N-{5-chloro-4-[(4-chlorophenyl)(cyano)methyl]-2-methylphenyl}benzenesulfonamide](/img/structure/B11070778.png)
![N-[(3,5-dimethyl-4H-1,2,4-triazol-4-yl)carbamoyl]-2-fluorobenzamide](/img/structure/B11070784.png)
![2-[[4-(3-bicyclo[2.2.1]heptanyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]phthalazin-1-one](/img/structure/B11070788.png)
![4-({[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-3,4-dihydroquinoxalin-2(1H)-one](/img/structure/B11070811.png)
![3-({[4-(3-Fluorophenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid](/img/structure/B11070814.png)
![4-(2-{[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]amino}ethoxy)benzoic acid](/img/structure/B11070816.png)

![4-(4-{[(4-methyl-3-nitrophenyl)carbonyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B11070824.png)

![ethyl 4-[(7aR)-3-(4-chlorophenyl)-7-oxo-5-thioxodihydro-1H-imidazo[1,5-c][1,3]thiazol-6(5H)-yl]benzoate](/img/structure/B11070837.png)
![4-[(4-Methylphenyl)sulfanyl]-5-(morpholin-4-yl)benzene-1,2-dicarbonitrile](/img/structure/B11070839.png)

